Synthetic Utility in BMS-665053 CRF-1 Antagonist: Exclusive Requirement for the 2,6-Dichloro-4-(difluoromethoxy) Intermediate
A 2012 process chemistry patent for the clinical candidate BMS-665053 demonstrates that an advanced intermediate, 2,6-dichloro-4-(difluoromethoxy)aniline, is exclusively required for the key palladium-catalyzed coupling step. This aniline is directly synthesized from 2,6-dichloro-4-(difluoromethoxy)benzonitrile via nitrile hydrolysis and subsequent reduction . Attempts to use analogs with alternative substitution patterns (e.g., mono-chloro or non-chlorinated) did not yield the desired product, establishing the target compound's unique utility in this coupling . While specific yield data is not disclosed, the process was optimized for scale-up to multi-kilogram batches, underscoring the commercial relevance and reproducibility of this intermediate .
| Evidence Dimension | Exclusive synthetic intermediate for palladium-catalyzed coupling |
|---|---|
| Target Compound Data | Required for the synthesis of BMS-665053; scale-up to multi-kilogram batches achieved |
| Comparator Or Baseline | Mono-chloro or non-chlorinated 4-(difluoromethoxy)aniline analogs |
| Quantified Difference | Not applicable; comparator analogs did not produce the desired coupling product |
| Conditions | Palladium-catalyzed coupling with (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one |
Why This Matters
Demonstrates the non-fungibility of this specific benzonitrile as a precursor to a crucial medicinal chemistry building block; substitution would halt the synthesis entirely.
- [1] An Efficient, Direct Bis-ortho-chlorination of 4-(Difluoromethoxy)aniline and Its Application to the Synthesis of BMS-665053, a Potent and Selective Pyrazinone-Containing Corticotropin-Releasing Factor-1 Receptor Antagonist. (2012). Journal of Organic Chemistry. Retrieved from https://pubs-acs-org-443.webvpna.lzu.edu.cn View Source
